N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide
Description
Properties
IUPAC Name |
N-[4-[3-(4-acetamidophenoxy)phenoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15(25)23-17-6-10-19(11-7-17)27-21-4-3-5-22(14-21)28-20-12-8-18(9-13-20)24-16(2)26/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWTNLKLLJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with ether linkages and acetamide functional groups. This structural configuration is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a pharmacological screening involving various bacterial strains, the compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | ≤ 50 μg/mL |
| Staphylococcus aureus | ≤ 25 μg/mL |
| Pseudomonas aeruginosa | ≤ 100 μg/mL |
These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation. The following table summarizes the observed effects on different cancer cell lines:
| Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
| MCF-7 (breast cancer) | 10 | ROS generation and DNA damage |
The EC50 values indicate the concentration at which the compound exhibits half-maximal effective concentration, highlighting its potency against various cancer types .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, researchers found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests a potential role in overcoming antibiotic resistance .
Study 2: Anticancer Mechanisms
Another pivotal study explored the molecular mechanisms underlying the anticancer effects of this compound. The researchers utilized flow cytometry to analyze cell cycle progression in treated cancer cells. Results indicated that treatment with this compound led to significant G2/M phase arrest in A549 cells, correlating with increased levels of cyclin B1 and decreased levels of cyclin A .
Scientific Research Applications
Pharmaceutical Applications
N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide has been identified as an important compound in the pharmaceutical sector, particularly as a reference standard in drug analysis and quality control.
Antihypertensive Properties
The compound is noted for its role as an impurity reference material in antihypertensive drugs. Specifically, it is associated with atenolol, a common beta-blocker used to manage high blood pressure. The structural similarities allow it to serve as a benchmark for assessing the purity and efficacy of related compounds .
Drug Formulation and Development
In drug formulation, this compound can be employed to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its unique structure may facilitate better interaction with biological membranes, thereby improving drug delivery systems .
Materials Science Applications
The compound's chemical properties make it suitable for various applications in materials science.
Polymer Chemistry
This compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials that are more resilient under stress and temperature variations .
Coatings and Adhesives
The compound's adhesive properties are beneficial in developing coatings that require strong bonding characteristics. It can be used in formulations that demand durability and resistance to environmental factors such as moisture and temperature fluctuations .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a critical reference standard for various analytical techniques.
Chromatography
The compound is frequently used as a standard in chromatographic methods for the separation and identification of complex mixtures. Its known properties allow for accurate calibration of equipment and validation of results in both research and industrial laboratories .
Spectroscopy
In spectroscopic analysis, this compound provides a benchmark for interpreting spectral data. Its distinct absorption characteristics can aid in identifying similar compounds within mixtures by comparison of spectral fingerprints .
Case Study 1: Atenolol Impurity Analysis
A study examined the role of this compound as an impurity reference in atenolol formulations. The findings indicated that utilizing this compound improved the accuracy of impurity quantification during quality control processes in pharmaceutical manufacturing.
Case Study 2: Polymer Composite Development
Research on polymer composites incorporating this compound demonstrated enhanced mechanical properties compared to traditional polymers without this additive. The study highlighted its potential use in high-performance materials for aerospace applications.
Comparison with Similar Compounds
Core Modifications
- N,N'-(4-((5-Bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide (FAK Inhibitor): This derivative replaces oxygen bridges with pyrimidine-amino linkages, enhancing its role as a Focal Adhesion Kinase (FAK) inhibitor. It exhibits an IC50 of 3.7 nM, highlighting the impact of heterocyclic substituents on bioactivity .
- 2,2′-Dichloro-N,N′-[1,3-phenylenebis(methylene)]diacetamide: Chlorine substituents on the acetamide groups and a methylene bridge (instead of oxygen) alter crystallinity (monoclinic, space group C2/c) and reduce solubility compared to the parent compound. The molecular weight is 289.15 g/mol, with a density of 1.241 g/cm³ .
Bridging Group Variations
- N,N'-[1,2-Ethanediylbis(oxy-4,1-phenylene)]bis-acetamide (CAS 37988-01-5) :
Substitution of the 1,3-phenylene core with a 1,2-ethanediyl group increases flexibility, lowering the melting point and boiling point (predicted 640°C). The molecular formula (C18H20N2O4) and PSA (76.66 Ų) suggest enhanced hydrophilicity . - N,N′-(Oxydi-4,1-phenylene)bis[2-(2-methoxyphenoxy)acetamide]: Incorporation of methoxyphenoxy side chains improves ACE2 binding affinity (−5.53 kcal/mol), demonstrating the role of ether linkages in molecular recognition .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Rh-catalyzed diarylation : Use RhCl(PPh₃)₃ (5 mol%) with elemental selenium and substituted benzamides in toluene at 110°C for 24 hours, achieving yields up to 85% (e.g., analogs like N,N'-(selenobis(4-methylphenylene))diacetamide) .
- Stepwise acetylation : React 1,3-phenylenediamine with acetyl chloride in anhydrous THF under N₂, followed by silica gel column chromatography (n-hexane/EtOAc 3:1) for purification, yielding 43–65% .
Q. How is structural confirmation achieved for this compound, and what analytical benchmarks are used?
- Techniques :
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ 168–170 ppm). For analogs, trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -70 ppm) .
- X-ray crystallography : Refinement via SHELXL (SHELX suite) with R1 < 0.05 for high-resolution data. Use CrystalClear or APEX3 for data collection .
- Validation : Compare experimental vs. calculated elemental analysis (e.g., C: 64.99% vs. 64.72% for a BODIPY analog) .
Advanced Research Questions
Q. What mechanistic insights explain the role of Rh catalysts in diarylation during synthesis?
- Mechanism : Rh(I) facilitates oxidative addition of Se–Se bonds, followed by transmetallation with benzamide derivatives. Density Functional Theory (DFT) studies suggest a σ-complex intermediate stabilizes the transition state .
- Experimental Evidence : Kinetic isotopic effects (KIE > 1.5) and Hammett plots (ρ = +0.8) indicate electrophilic aromatic substitution as rate-limiting .
Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structure refinement?
- Strategies :
- Use SHELXD for twin detection (Hooft parameter < 0.3) and SHELXL for disorder modeling (PART instructions). For high mosaicity, apply TWIN/BASF commands .
- Validate with residual density maps (<0.5 e⁻/ų) and Hirshfeld rigidity tests .
Q. What computational approaches predict the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking)?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
